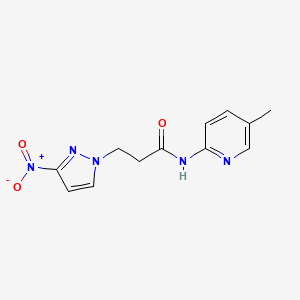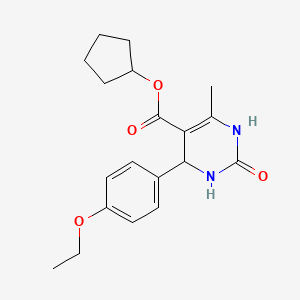![molecular formula C17H11Cl2NO2S2 B10897925 (5Z)-5-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10897925.png)
(5Z)-5-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Z)-1-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorobenzyl group, and a chlorophenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Z)-1-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a haloketone under basic conditions. This step is crucial for the formation of the core structure of the compound.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the thiazolidinone intermediate.
Addition of the Chlorophenyl Group: The chlorophenyl group is added via a Friedel-Crafts acylation reaction, using a chlorophenyl acyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
5-((Z)-1-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential biological activity, making it a candidate for studies on enzyme inhibition, antimicrobial properties, and anticancer activity.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic applications, including drug development for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-((Z)-1-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and the nature of the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5Z)-5-[(3-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-3-HEXYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
- 3-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-N’-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Uniqueness
The uniqueness of 5-((Z)-1-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its specific structural features, such as the combination of the thiazolidinone ring with chlorobenzyl and chlorophenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C17H11Cl2NO2S2 |
|---|---|
Molekulargewicht |
396.3 g/mol |
IUPAC-Name |
(5Z)-5-[[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11Cl2NO2S2/c18-12-4-2-1-3-11(12)9-22-14-6-5-10(7-13(14)19)8-15-16(21)20-17(23)24-15/h1-8H,9H2,(H,20,21,23)/b15-8- |
InChI-Schlüssel |
ZDFYIEVAQPYJQD-NVNXTCNLSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)/C=C\3/C(=O)NC(=S)S3)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,6-dimethyl-N-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10897844.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide](/img/structure/B10897845.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N'-(2-methylpropanoyl)furan-2-carbohydrazide](/img/structure/B10897846.png)

![(2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B10897855.png)
![N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide](/img/structure/B10897867.png)
![propan-2-yl (4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B10897876.png)
![(4Z)-4-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-(furan-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B10897880.png)

![4-{5-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B10897891.png)
![N,N'-1,4-phenylenebis[2-(1,3-benzoxazol-2-ylthio)acetamide]](/img/structure/B10897892.png)
![2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10897894.png)
![Methyl 5-[({5-[(4-chlorophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B10897900.png)
![(5Z)-5-{[2-(benzyloxy)naphthalen-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10897911.png)
